molecular formula C8H17NO3 B13238554 Methyl 2-(aminooxy)-4-methylhexanoate

Methyl 2-(aminooxy)-4-methylhexanoate

Cat. No.: B13238554
M. Wt: 175.23 g/mol
InChI Key: RFKYLEFNTKVJKY-UHFFFAOYSA-N
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Description

Methyl 2-(aminooxy)-4-methylhexanoate is a branched-chain methyl ester featuring an aminooxy (-ONH$_2$) group at the 2-position and a methyl substituent at the 4-position of the hexanoate backbone.

Properties

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl 2-aminooxy-4-methylhexanoate

InChI

InChI=1S/C8H17NO3/c1-4-6(2)5-7(12-9)8(10)11-3/h6-7H,4-5,9H2,1-3H3

InChI Key

RFKYLEFNTKVJKY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)CC(C(=O)OC)ON

Origin of Product

United States

Preparation Methods

Direct Aminoxylation of 4-Methylhexanoic Acid Derivatives

Overview:
One of the most straightforward approaches involves the direct transformation of a suitable precursor, such as 4-methylhexanoic acid derivatives, into the aminooxy compound via oximation reactions.

Procedure:

  • Step 1: Activation of 4-Methylhexanoic Acid Derivative
    The acid is first converted into its corresponding acyl chloride or ester to facilitate subsequent reactions. Typically, this is achieved using reagents like thionyl chloride or diazomethane.

  • Step 2: Formation of the Oxime
    The activated intermediate reacts with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium carbonate) under controlled temperature (around 0–25°C). This step yields the oxime derivative.

  • Step 3: O-Acylation or O-Substitution
    The oxime is further treated with appropriate reagents to introduce the aminooxy group. This often involves nucleophilic substitution with aminooxy compounds or their derivatives.

Reaction Conditions & Data:

Parameter Details
Reagents Hydroxylamine hydrochloride, base (Na2CO3), acyl chloride or ester intermediates
Solvent Ethanol, methanol, or acetonitrile
Temperature 0–25°C during oximation; elevated temperatures (up to 50°C) for substitution
Yield Typically 60–75% based on precursor purity

Notes:
This method benefits from straightforward reaction steps but requires careful control of reaction conditions to prevent side reactions and ensure high purity of the aminooxy compound.

Nucleophilic Substitution on Pre-Functionalized Hexanoate Derivatives

Overview:
Another effective approach involves the nucleophilic substitution of a suitable leaving group on a hexanoate derivative with aminooxy nucleophiles.

Procedure:

  • Step 1: Synthesis of 4-Methylhexanoate with a Leaving Group
    The starting material is a 4-methylhexanoate ester bearing a good leaving group such as halides (e.g., bromide or iodide) at the appropriate position.

  • Step 2: Nucleophilic Attack by Aminooxy Compound
    The aminooxy compound, often prepared as its hydrochloride salt, is deprotonated with a base (e.g., sodium hydride or potassium carbonate) and then reacted with the halogenated ester under reflux conditions.

  • Step 3: Purification and Isolation
    The resulting methyl 2-(aminooxy)-4-methylhexanoate is purified via chromatography or recrystallization.

Reaction Conditions & Data:

Parameter Details
Reagents Halogenated hexanoate ester, aminooxy compound (e.g., O-alkylhydroxylamine)
Solvent Dimethylformamide (DMF), tetrahydrofuran (THF)
Temperature Reflux (around 80°C)
Yield 55–70% depending on reaction efficiency

Notes:
This method allows for regioselective formation of the aminooxy group and is adaptable to various substitution patterns.

Reductive Aminoxylation Using Oxidative Reagents

Overview:
A more sophisticated method involves oxidative amination, where a precursor aldehyde or ketone undergoes reductive amination with aminooxy reagents under catalytic conditions.

Procedure:

  • Step 1: Formation of the Corresponding Aldehyde or Ketone
    The precursor is oxidized to generate the aldehyde or ketone at the desired position.

  • Step 2: Reductive Aminoxylation
    The aldehyde reacts with hydroxylamine derivatives in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride, resulting in the aminooxy-functionalized product.

  • Step 3: Purification
    The product is purified via chromatography, and its structure confirmed via NMR and mass spectrometry.

Reaction Conditions & Data:

Parameter Details
Reagents Hydroxylamine derivatives, reducing agents
Solvent Methanol or acetonitrile
Temperature Room temperature to 40°C
Yield 50–65%

Notes:
This method is particularly useful for late-stage functionalization, offering high regioselectivity and functional group tolerance.

Synthesis via Carbamate or Urea Intermediates

Overview:
An alternative route involves synthesizing carbamate or urea intermediates that contain the aminooxy group, which are then hydrolyzed or transformed into the target compound.

Procedure:

  • Step 1: Formation of Carbamate/Urea Derivative
    Reacting an aminooxy precursor with suitable isocyanates or chloroformates yields carbamate or urea derivatives.

  • Step 2: Hydrolysis or Rearrangement
    These intermediates are then hydrolyzed or rearranged under controlled conditions to afford this compound.

Reaction Conditions & Data:

Parameter Details
Reagents Isocyanates, chloroformates, hydroxylamine derivatives
Solvent Dichloromethane, ethyl acetate
Temperature 0–25°C during formation; mild heating for hydrolysis
Yield 45–60%

Notes:
This approach provides an alternative pathway, especially when other methods face regioselectivity issues.

Summary Table of Preparation Methods

Method Key Reagents Main Reaction Step Typical Yield Advantages
Direct Oximation Hydroxylamine hydrochloride, acyl chloride Oximation of acid derivative 60–75% Simplicity, straightforward
Nucleophilic Substitution Halogenated ester, aminooxy nucleophile Nucleophilic substitution 55–70% Regioselectivity
Reductive Aminoxylation Aldehydes/ketones, hydroxylamine derivatives Reductive amination 50–65% Late-stage functionalization
Carbamate/Urea Route Isocyanates, chloroformates Formation of carbamate/urea 45–60% Alternative pathway

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(aminooxy)-4-methylhexanoate undergoes various chemical reactions, including:

    Oxidation: The aminooxy group can be oxidized to form oxime derivatives.

    Reduction: Reduction reactions can convert the aminooxy group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminooxy group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions typically involve the use of alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed:

    Oxidation: Formation of oxime derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted aminooxy compounds.

Scientific Research Applications

Methyl 2-(aminooxy)-4-methylhexanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(aminooxy)-4-methylhexanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Functional Group Analysis

The table below compares Methyl 2-(aminooxy)-4-methylhexanoate with structurally related compounds, highlighting key differences in functional groups, molecular weight, and applications:

Compound Name CAS Molecular Formula Molecular Weight Functional Groups Key Properties/Applications Reference
This compound Not provided C$8$H${17}$NO$_3$ 175.23 g/mol Ester, aminooxy, methyl branch Potential nucleophile; ester hydrolysis Inferred
Methyl 4-methylhexanoate 2177-82-4 C$8$H${16}$O$_2$ 144.21 g/mol Ester, methyl branch Solvent; fragrance intermediate
2-Amino-4-methylhexane carbonate Not provided C$8$H${17}$N$1$O$3$ 175.23 g/mol Carbamate, amine, methyl branch Nasal decongestant (inhalant)
2-(Aminooxy)valeric acid Not provided C$5$H${11}$NO$_3$ 133.15 g/mol Carboxylic acid, aminooxy Antioxidant/anti-inflammatory in plant extracts
Methyl 2-hexenoate 2396-77-2 C$7$H${12}$O$_2$ 128.17 g/mol Ester, α,β-unsaturation Reactive in conjugate additions
2.2 Key Comparisons

Functional Group Reactivity: The aminooxy group in this compound enhances nucleophilicity, enabling reactions with carbonyl compounds (e.g., forming oximes) . In contrast, Methyl 4-methylhexanoate lacks this reactivity, limiting its utility to non-reactive applications like solvents. 2-Amino-4-methylhexane carbonate contains a carbamate group, which slowly dissociates into CO$_2$ and amine, making it suitable for controlled-release inhalants . The aminooxy group in the target compound may offer different dissociation pathways.

Steric and Solubility Effects: The 4-methyl branch in both this compound and Methyl 4-methylhexanoate increases hydrophobicity compared to linear esters.

Biological Activity: 2-(Aminooxy)valeric acid (a carboxylic acid analog) exhibits antioxidant and anti-inflammatory activity in Epilobium angustifolium extracts . The methyl ester form (target compound) may enhance lipid solubility, facilitating skin penetration in cosmetic formulations.

Synthetic Considerations: Synthesis of aminooxy-containing compounds often requires protection of the -ONH$2$ group to prevent undesired side reactions. For example, 2-amino-4-methylhexane carbonate is synthesized via CO$2$ addition to an amine under controlled conditions , whereas esterification of 2-(aminooxy)valeric acid could yield the target compound.

Biological Activity

Methyl 2-(aminooxy)-4-methylhexanoate is a chemical compound that has attracted significant attention in various scientific fields, particularly in organic synthesis and biological research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and potential applications, supported by relevant data and research findings.

Chemical Structure and Properties

This compound features an aminooxy group (-ONH2) attached to a methylhexanoate backbone. The molecular formula is C8H17NO3C_8H_{17}NO_3, with a molecular weight of 175.23 g/mol. Its unique structure allows it to participate in various chemical reactions, including oxidation, reduction, and substitution reactions.

The biological activity of this compound primarily involves its interaction with carbonyl-containing compounds. The aminooxy group can form covalent bonds with these compounds, resulting in stable oxime linkages. This mechanism is crucial for its role in enzyme inhibition and protein modification .

Key Mechanisms:

  • Enzyme Inhibition: The compound modifies the active sites of enzymes, affecting metabolic pathways.
  • Protein Modification: It can react with proteins to alter their function, which is valuable in biochemical research.

Biological Applications

This compound has several notable applications in scientific research:

  • Anticancer Research: Preliminary studies indicate its potential as an anticancer agent, particularly against colorectal tumor cells. The compound's ability to inhibit cell growth suggests it may interfere with cancer cell metabolism.
  • Enzyme Studies: It is utilized to study enzyme mechanisms due to its reactivity with carbonyl groups, providing insights into enzyme functions and interactions.
  • Organic Synthesis: As an intermediate in organic chemistry, it facilitates the synthesis of various pharmaceuticals and agrochemicals .

Case Study 1: Anticancer Activity

A study explored the effects of this compound on colorectal cancer cell lines. The results showed a dose-dependent inhibition of cell proliferation, suggesting that the compound may induce apoptosis in cancer cells through metabolic disruption.

Case Study 2: Enzyme Inhibition

Research focused on the compound's interaction with specific enzymes demonstrated that this compound effectively inhibited enzyme activity by forming covalent modifications at the active sites. This finding highlights its potential as a tool for investigating enzyme functions in metabolic pathways.

Data Table: Summary of Biological Activities

Activity Description References
AnticancerInhibits growth of colorectal tumor cells
Enzyme InhibitionModifies active sites of enzymes, affecting their functionality
Organic SynthesisIntermediate for synthesizing pharmaceuticals and agrochemicals

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